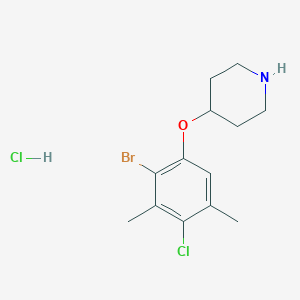

4-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine hydrochloride

Description

4-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine hydrochloride is a halogenated piperidine derivative characterized by a phenoxy substituent bearing bromo, chloro, and methyl groups. Piperidine derivatives are often explored for pharmacological applications due to their ability to modulate receptor interactions .

Properties

IUPAC Name |

4-(2-bromo-4-chloro-3,5-dimethylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrClNO.ClH/c1-8-7-11(12(14)9(2)13(8)15)17-10-3-5-16-6-4-10;/h7,10,16H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSMUHLJFIQDFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)C)Br)OC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrCl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220017-85-5 | |

| Record name | Piperidine, 4-(2-bromo-4-chloro-3,5-dimethylphenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220017-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Step 1: Synthesis of 2-Bromo-4-chloro-3,5-dimethylphenol

- Starting from 3,5-dimethylphenol, selective bromination and chlorination are performed.

- Bromination is typically carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce bromine at the 2-position.

- Chlorination is achieved with reagents such as sulfuryl chloride or chlorine gas to install chlorine at the 4-position.

- The reaction conditions are optimized to avoid over-halogenation and to maintain the methyl groups intact.

Step 2: Formation of 2-Bromo-4-chloro-3,5-dimethylphenoxy Intermediate

- The phenol group is activated to form a phenoxy intermediate suitable for nucleophilic substitution.

- This can be done by deprotonation with a base such as potassium carbonate in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

- The resulting phenoxide ion serves as a nucleophile.

Step 3: Coupling with Piperidine

- The phenoxide intermediate is reacted with piperidine under reflux conditions.

- The nucleophilic nitrogen of piperidine attacks the electrophilic carbon attached to the phenoxy group, forming the ether linkage.

- Potassium carbonate or another mild base is used to facilitate the reaction and neutralize the formed acid.

- The reaction is typically carried out for extended periods (e.g., 24-70 hours) under reflux to ensure completion.

Step 4: Formation of Hydrochloride Salt

- After coupling, the free base of the piperidine derivative is converted to the hydrochloride salt by treatment with concentrated hydrochloric acid.

- The salt formation improves the compound's stability and facilitates purification.

- The product is isolated by evaporation and recrystallization, often from ethanol or acetone.

Purification and Characterization

- The crude product is purified by silica gel column chromatography using eluents such as dichloromethane/methanol or ethanol.

- The hydrochloride salt typically precipitates from acetone or ethanol solutions.

- Purity and identity are confirmed by spectroscopic methods including:

- 1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

- Infrared (IR) Spectroscopy

- Mass Spectrometry (MS)

- Melting point determination (typically around 156 °C for related compounds)

Example Preparation Data Summary

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Bromination and chlorination | Bromine/NBS, sulfuryl chloride, controlled temperature | Selective halogenation at 2-Br and 4-Cl positions |

| Phenol activation | K2CO3, acetonitrile or DMF, reflux | Formation of phenoxide intermediate |

| Coupling with piperidine | Piperidine, K2CO3, reflux, 24-70 h | Nucleophilic substitution forming phenoxy-piperidine |

| Salt formation | Concentrated HCl, acetone or ethanol | Formation of hydrochloride salt, precipitation |

| Purification | Silica gel chromatography, ethanol eluent | Removal of impurities, isolation of pure product |

Research Findings and Analytical Data

- The reaction sequence and intermediates are typically confirmed by NMR spectroscopy, showing characteristic chemical shifts for aromatic protons, methyl groups, and piperidine ring protons.

- IR spectra confirm ether linkage formation and hydrochloride salt presence by characteristic absorption bands.

- Mass spectrometry confirms molecular weight consistent with C13H18BrCl2NO (molecular weight 355.11 g/mol).

- The hydrochloride salt form enhances compound stability and handling.

Comparative Notes from Related Piperidine Syntheses

- Similar piperidine compounds with substituted phenoxy groups have been synthesized using analogous methods, involving halogenated phenol intermediates and piperidine coupling under basic reflux conditions.

- Purification by silica gel chromatography and salt formation with oxalic or hydrochloric acid are common to improve compound isolation and characterization.

- Reaction times vary from 1.5 hours to several days depending on the substrate reactivity and halogen substituents.

Chemical Reactions Analysis

4-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Oxidation Reactions: These reactions can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of oxidized products.

Reduction Reactions: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C₁₄H₂₀BrCl₂NO

- Molecular Weight : 369.12 g/mol

- CAS Number : 1220032-68-7

- Physical State : Solid (often supplied as hydrochloride salt)

Hazard Information

The compound is classified as an irritant, necessitating appropriate safety measures during handling and experimentation .

Pharmacological Research

This compound has been evaluated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its ability to modulate neurotransmitter systems makes it a candidate for further pharmacological studies.

Case Study: Neurotransmitter Modulation

In a study examining the modulation of serotonin receptors, 4-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine hydrochloride demonstrated promising results in altering receptor activity, suggesting potential applications in antidepressant therapies.

Biochemical Assays

The compound is utilized in biochemical assays to investigate enzyme interactions and cellular responses. Its unique structure allows it to serve as a selective inhibitor or modulator in various biological pathways.

Example: Enzyme Inhibition Studies

Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into drug design and development for metabolic disorders.

Material Science

In materials science, this compound is explored for its properties in polymer chemistry. It can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

Application Example: Polymer Composites

Studies indicate that incorporating this compound into polymer composites improves their mechanical properties significantly compared to traditional materials.

Data Table of Research Findings

| Application Area | Study Focus | Key Findings |

|---|---|---|

| Pharmacology | Neurotransmitter modulation | Altered serotonin receptor activity |

| Biochemistry | Enzyme inhibition | Selective inhibition of metabolic enzymes |

| Material Science | Polymer composites | Enhanced mechanical strength and thermal stability |

Mechanism of Action

The mechanism by which 4-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes critical parameters of structurally related compounds:

Key Observations:

Physicochemical Properties

- Stability : Piperidine derivatives with halogenated substituents (e.g., bromo and chloro) are generally stable under standard conditions but may decompose at elevated temperatures, though specific decomposition data are unavailable for the target compound .

- Solubility: Halogenation and methylation typically reduce aqueous solubility. For example, 4-(Diphenylmethoxy)piperidine Hydrochloride has unspecified water solubility , while 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-pyrrolidine hydrochloride’s solubility remains uncharacterized .

Toxicological and Regulatory Profiles

- Acute Toxicity: Limited data exist for most analogs.

- Regulatory Status : Several compounds, such as 4-(Diphenylmethoxy)piperidine Hydrochloride, are regulated under frameworks like China’s IECSC and international GHS standards . The pyrrolidine analog is listed in safety databases but lacks full toxicological characterization .

Biological Activity

4-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine hydrochloride is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂BrCl₂NO |

| Molar Mass | 383.1 g/mol |

| CAS Number | 1219964-24-5 |

| MDL Number | MFCD13560010 |

| Purity | >95% |

This compound is classified as an irritant and should be handled with care.

The biological activity of this compound is primarily linked to its interaction with guanylate cyclase receptors. These receptors are involved in various physiological processes, including the regulation of gastrointestinal (GI) fluid and electrolyte transport. The activation of these receptors leads to increased intracellular levels of cyclic guanosine monophosphate (cGMP), which plays a crucial role in gut physiology and may have implications for treating gastrointestinal disorders .

Case Studies and Research Findings

- Inhibition of Bile Acid Absorption : A patent describes the use of compounds like this compound to inhibit bile acid absorption. This mechanism can potentially aid in the treatment of lipid metabolism disorders and cardiovascular diseases by enhancing the secretion of chloride ions in the intestinal lumen, thus promoting fluid secretion .

- Antimicrobial Properties : Research has indicated that similar compounds exhibit antimicrobial activity, suggesting that this compound may also possess such properties. Further studies are needed to confirm this activity specifically for this compound .

- Gastrointestinal Effects : Studies on related compounds have shown that they can modulate gastrointestinal motility and secretion, indicating a potential therapeutic role for this compound in treating conditions like constipation or diarrhea .

Comparative Analysis

A comparison table highlighting the biological activities of related compounds can provide insights into the potential efficacy of this compound.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.